Antifungal agent 90

Description

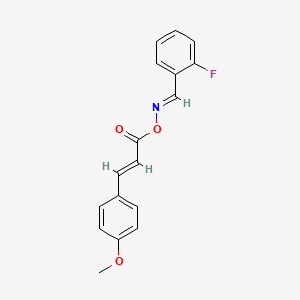

Structure

3D Structure

Properties

Molecular Formula |

C17H14FNO3 |

|---|---|

Molecular Weight |

299.30 g/mol |

IUPAC Name |

[(E)-(2-fluorophenyl)methylideneamino] (E)-3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C17H14FNO3/c1-21-15-9-6-13(7-10-15)8-11-17(20)22-19-12-14-4-2-3-5-16(14)18/h2-12H,1H3/b11-8+,19-12+ |

InChI Key |

RAFDUNAGHQDDKF-GGNBMFIYSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)O/N=C/C2=CC=CC=C2F |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)ON=CC2=CC=CC=C2F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Hsp90 Inhibitors Against Candida albicans

Audience: Researchers, scientists, and drug development professionals.

Core Subject: The molecular chaperone Heat Shock Protein 90 (Hsp90) as a pivotal antifungal target in Candida albicans. This guide elucidates the mechanism by which inhibiting Hsp90 function disrupts key virulence traits and potentiates the efficacy of conventional antifungal drugs.

Executive Summary

Candida albicans is a major human fungal pathogen, and the emergence of antifungal drug resistance poses a significant global health threat. The molecular chaperone Hsp90 has been identified as a critical enabler of drug resistance, morphogenesis, and virulence in this organism. Hsp90 is essential for the stability and function of a wide array of "client" proteins, many of which are key signal transducers. Inhibition of Hsp90 function leads to the destabilization of these client proteins, thereby disrupting the cellular circuitry required for survival under stress, including exposure to antifungal drugs. This guide provides a comprehensive overview of the mechanism of action of Hsp90 inhibitors against C. albicans, detailing the affected signaling pathways, presenting quantitative data on their efficacy, and outlining the experimental protocols used for their characterization.

The Central Role of Hsp90 in Candida albicans Pathophysiology

Hsp90 is a highly conserved and essential molecular chaperone that facilitates the folding, maturation, and stability of a multitude of client proteins. In C. albicans, Hsp90's clientele includes key regulators of cellular signaling, making it a central hub for controlling various aspects of the pathogen's biology.[1][2] Crucially, Hsp90 allows C. albicans to respond and adapt to environmental stresses, including the stress induced by antifungal agents.[3][4] Its inhibition, therefore, represents a promising therapeutic strategy, not only as a standalone approach but also as a synergistic combination with existing antifungal drugs to overcome resistance.[5][6][7]

The primary mechanism of action of Hsp90 inhibitors is to bind to the ATP-binding pocket in the N-terminal domain of Hsp90, which prevents the conformational changes necessary for its chaperone activity. This leads to the misfolding and subsequent degradation of client proteins, ultimately disrupting downstream signaling pathways.

Key Signaling Pathways Modulated by Hsp90

Hsp90's influence on C. albicans virulence is primarily exerted through its stabilization of key proteins in several critical signaling pathways.

The Calcineurin Pathway and Stress Response

Hsp90 is essential for the stability of Cna1, the catalytic subunit of the protein phosphatase calcineurin.[8][9] The Hsp90-calcineurin interaction is crucial for the cellular response to membrane stress induced by azole antifungals and cell wall stress from echinocandins.[4][9] When Hsp90 is inhibited, calcineurin is destabilized, leading to a dysfunctional stress response and rendering the fungus susceptible to these antifungal agents.[4][9]

The Cell Wall Integrity (PKC) Pathway

The cell wall is a dynamic structure essential for fungal viability and is a primary target for echinocandin drugs. Hsp90 stabilizes Mkc1, the terminal MAP kinase in the Protein Kinase C (PKC)-mediated cell wall integrity pathway.[8] Compromising Hsp90 function leads to the depletion of Mkc1, impairing the cell's ability to cope with cell wall damage and increasing its susceptibility to cell wall-targeting antifungals.[8][10]

References

- 1. The Hsp90 Chaperone Network Modulates Candida Virulence Traits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Hsp90 in Candida albicans morphogenesis and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Candida albicans Heat Shock Proteins and Hsps-Associated Signaling Pathways as Potential Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance | PLOS Pathogens [journals.plos.org]

- 5. Effects of Hsp90 Inhibitor Ganetespib on Inhibition of Azole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Candida albicans Heat Shock Proteins and Hsps-Associated Signaling Pathways as Potential Antifungal Targets [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Mapping the Hsp90 Genetic Interaction Network in Candida albicans Reveals Environmental Contingency and Rewired Circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin | PLOS Pathogens [journals.plos.org]

- 10. The Hsp90 Co-Chaperone Sgt1 Governs Candida albicans Morphogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Caspofungin: A Semisynthetic Lipopeptide Antifungal Agent

Disclaimer: Initial searches for a specific "antifungal agent 90" did not yield a recognized chemical entity in publicly available scientific literature. It is plausible that this designation is an internal, developmental, or otherwise non-standardized identifier. Therefore, this guide will focus on Caspofungin , a first-in-class echinocandin antifungal agent, as a representative example of a modern, complex antifungal therapeutic. The information provided for Caspofungin will adhere to all the core requirements of the user's request for an in-depth technical guide.

Caspofungin (brand name Cancidas) is a semisynthetic lipopeptide derived from a fermentation product of the fungus Glarea lozoyensis.[1][2] It represents a significant advancement in antifungal therapy due to its novel mechanism of action, which offers an alternative to traditional agents like azoles and polyenes.[3][4]

Chemical Structure

Caspofungin is a cyclic hexapeptide with a lipophilic N-acyl side chain. Its chemical structure is complex, featuring several non-standard amino acids. The core structure is derived from the natural product pneumocandin B0.[5][6]

IUPAC Name: (4R,5S)-5-[(2-aminoethyl)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithyl-L-threonyl-(4R)-4-hydroxy-L-prolyl-(4S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-(3R)-3-hydroxy-L-ornithyl-(3R)-3-hydroxy-L-proline cyclic (6→1)-peptide[7]

Synthesis Pathway

Caspofungin is produced via a semi-synthetic process that begins with the fermentation of the fungus Glarea lozoyensis to produce the natural product pneumocandin B0.[2][3] This precursor is then chemically modified to yield the final active pharmaceutical ingredient, caspofungin acetate. The key transformation involves the amination of the C5-hydroxy group of the hydroxyornithine residue.

The overall synthesis can be conceptualized in two main stages:

-

Fermentation: Cultivation of Glarea lozoyensis under controlled conditions to produce pneumocandin B0. This involves optimizing the fermentation medium and conditions to maximize the yield of the desired natural product.[5]

-

Semi-synthesis: Chemical modification of the isolated pneumocandin B0 to introduce the ethylenediamine side chain, which enhances the drug's efficacy and pharmacokinetic profile.[2][6]

Mechanism of Action

Caspofungin exerts its antifungal effect through a mechanism distinct from other classes of antifungal agents. It is a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase.[8][9] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the cell wall of many pathogenic fungi, including Candida and Aspergillus species.[7][10]

The inhibition of β-(1,3)-D-glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately cell death.[10] This mechanism is selectively toxic to fungal cells as β-(1,3)-D-glucan is not present in mammalian cells.[7][9] Caspofungin exhibits fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[9][10]

Quantitative Data: In Vitro Antifungal Activity

The in vitro activity of caspofungin is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or the Minimum Effective Concentration (MEC) for filamentous fungi. The following tables summarize representative MIC data for caspofungin against various clinical isolates of Candida and Aspergillus species.

Table 1: In Vitro Activity of Caspofungin against Candida Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | 3,959 | ≤0.015 - >8 | 0.25 | 0.5 | [11] |

| Candida glabrata | 3,959 | ≤0.015 - >8 | 0.25 | 0.5 | [11] |

| Candida tropicalis | 3,959 | ≤0.015 - >8 | 0.25 | 0.5 | [11] |

| Candida parapsilosis | 3,959 | ≤0.015 - >8 | 1 | 2 | [11] |

| Candida krusei | 3,959 | ≤0.015 - >8 | 0.5 | 1 | [11] |

| Candida guilliermondii | 3,959 | ≤0.015 - >8 | 4 | >8 | [11] |

| Fluconazole-Resistant C. albicans | 157 | ≤0.015 - 2 | 0.25 | 0.5 | [11][12] |

Table 2: In Vitro Activity of Caspofungin against Aspergillus Species

| Fungal Species | Number of Isolates | MIC/MEC Range (µg/mL) | MIC/MEC90 (µg/mL) | Reference |

| Aspergillus fumigatus | Not specified | 0.125 - 2 | 0.5 | [8] |

| Aspergillus flavus | Not specified | 0.25 - 2 | 1 | [8] |

| Aspergillus niger | Not specified | 0.5 - 4 | 2 | [8] |

| Aspergillus terreus | Not specified | 0.25 - 2 | 1 | [8] |

Experimental Protocols

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

-

Objective: To determine the in vitro susceptibility of Candida species to caspofungin.

-

Materials:

-

Caspofungin analytical powder

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

-

96-well microtiter plates

-

Candida isolates cultured on Sabouraud dextrose agar

-

Spectrophotometer

-

Sterile saline

-

-

Methodology:

-

Drug Preparation: Prepare a stock solution of caspofungin in a suitable solvent (e.g., water). Create serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.015 to 8 µg/mL in the microtiter plates.

-

Inoculum Preparation: Suspend several colonies of the Candida isolate in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours.

-

Endpoint Determination: The MIC is defined as the lowest concentration of caspofungin that causes a significant diminution of growth (typically a ≥50% reduction) compared to the growth control well. This can be determined visually or by using a spectrophotometer.[11][12]

-

This protocol assesses the in vivo efficacy of caspofungin in treating a systemic fungal infection in an animal model.

-

Objective: To evaluate the dose-dependent efficacy of caspofungin in reducing fungal burden and improving survival in mice with disseminated candidiasis.

-

Materials:

-

Caspofungin for injection

-

Immunocompromised mice (e.g., neutropenic)

-

Pathogenic strain of Candida albicans

-

Sterile saline

-

Materials for intravenous injection and organ harvesting

-

-

Methodology:

-

Infection: Induce neutropenia in mice using cyclophosphamide. Infect the mice intravenously with a standardized inoculum of C. albicans.

-

Treatment: Begin treatment with caspofungin at various doses (e.g., 0.1, 0.5, 1 mg/kg/day) administered intraperitoneally or intravenously, typically starting 24 hours post-infection. A control group receives a placebo (sterile saline).

-

Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days).

-

Fungal Burden Assessment: At specific time points, a subset of mice from each group is euthanized. Organs (e.g., kidneys, liver, spleen) are harvested, homogenized, and plated on selective agar to quantify the fungal burden (CFU/gram of tissue).

-

Data Analysis: Compare survival curves between treatment groups and the control group using Kaplan-Meier analysis. Compare fungal burdens in organs between groups using appropriate statistical tests.[8]

-

References

- 1. Caspofungin - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of first in class antifungal caspofungin (CANCIDAS®)--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 4. Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and development of first in class antifungal caspofungin (CANCIDAS®)—A case study - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP70070D [pubs.rsc.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]

- 11. journals.asm.org [journals.asm.org]

- 12. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Spectrum of Voriconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of Voriconazole, a broad-spectrum triazole antifungal agent. The document details its efficacy against a range of fungal pathogens, outlines the standardized experimental protocols for susceptibility testing, and illustrates its mechanism of action.

Core Antifungal Activity: In Vitro Spectrum

Voriconazole exhibits potent in vitro activity against a wide array of yeasts and molds. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the in vitro susceptibility of various fungal species to Voriconazole, with data compiled from multiple studies employing standardized methodologies.

Table 1: In Vitro Activity of Voriconazole against Candida Species

| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Candida albicans | 8,702 | 0.03 - 8 | ≤0.03 | 0.06 |

| Candida glabrata | 8,702 | 0.03 - 8 | 0.25 | 1 |

| Candida parapsilosis | 8,702 | ≤0.015 - 4 | 0.03 | 0.12 |

| Candida tropicalis | 8,702 | ≤0.015 - 4 | 0.06 | 0.25 |

| Candida krusei | 285 | 0.01 - >4 | 0.25 | 1 |

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. Data is consistent with findings where 99% of 8,702 Candida isolates were inhibited by ≤1 μg/ml of voriconazole.[1]

Table 2: In Vitro Activity of Voriconazole against Aspergillus Species

| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Aspergillus fumigatus | 376 | ≤0.03 - 2 | 0.25 | 0.5 |

| Aspergillus flavus | 376 | ≤0.03 - 2 | 0.5 | 1 |

| Aspergillus niger | 376 | 0.12 - 2 | 0.5 | 1 |

| Aspergillus terreus | 376 | 0.12 - 2 | 0.5 | 1 |

Data compiled from studies where voriconazole demonstrated high activity against Aspergillus species, with 98-99% of isolates susceptible at a MIC of ≤1 μg/ml.[2]

Table 3: In Vitro Activity of Voriconazole against Other Pathogenic Fungi

| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Cryptococcus neoformans | 566 | ≤0.03 - 1 | 0.06 | 0.12-0.25 |

| Fusarium solani | - | 0.25 - 8 | - | - |

| Scedosporium apiospermum | 27 | ≤1 (for 22 isolates) | - | - |

| Scedosporium prolificans | - | High (Poor Activity) | - | - |

Voriconazole was found to be more active against Cryptococcus neoformans than fluconazole and itraconazole.[3] Its activity against Fusarium species is variable, and it shows poor activity against Scedosporium prolificans.[4][5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Voriconazole, like other triazole antifungals, targets the fungal cell membrane by disrupting the synthesis of ergosterol, a vital component for maintaining membrane integrity and function.[6][7][8] The primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[9] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect), depending on the organism.[8][10]

References

- 1. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. What is the mechanism of Voriconazole? [synapse.patsnap.com]

- 7. amberlife.net [amberlife.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. scispace.com [scispace.com]

- 10. m.youtube.com [m.youtube.com]

The Impact of Caspofungin on Fungal Cell Wall Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Caspofungin, a member of the echinocandin class of antifungal agents, on the integrity of the fungal cell wall. Caspofungin is a critical therapeutic agent used in the treatment of invasive fungal infections, primarily those caused by Candida and Aspergillus species. Its mechanism of action is centered on the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

Quantitative Data on Caspofungin Efficacy

The in vitro activity of Caspofungin against various fungal pathogens is a key indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is a standard measure of this activity, with lower values indicating greater potency. The following tables summarize the MIC ranges for Caspofungin against common fungal species.

Table 1: Caspofungin MICs for Candida Species

| Candida Species | MIC Range (µg/mL) |

| C. albicans | 0.015 - 0.5 |

| C. glabrata | 0.03 - 0.25 |

| C. parapsilosis | 0.25 - 2 |

| C. tropicalis | 0.03 - 0.5 |

| C. krusei | 0.06 - 0.5 |

Table 2: Caspofungin MECs for Aspergillus Species

| Aspergillus Species | MEC Range (µg/mL) |

| A. fumigatus | 0.015 - 0.12 |

| A. flavus | 0.03 - 0.25 |

| A. niger | 0.06 - 0.5 |

| A. terreus | 0.015 - 0.12 |

Note: For filamentous fungi like Aspergillus, the term Minimum Effective Concentration (MEC) is often used, which describes the lowest concentration of the drug that leads to the growth of abnormal, stunted hyphae.

Signaling Pathways and Mechanism of Action

Caspofungin's primary target is the Fks1 subunit of the β-(1,3)-D-glucan synthase enzyme complex. Inhibition of this enzyme disrupts the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption triggers a cellular stress response, often involving the cell wall integrity (CWI) pathway, which attempts to compensate for the damage.

Experimental Protocols

Broth Microdilution Assay for MIC/MEC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) of Caspofungin against a specific fungal isolate.

Materials:

-

Caspofungin stock solution

-

RPMI-1640 medium

-

96-well microtiter plates

-

Fungal inoculum, adjusted to a specific density

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial dilution of Caspofungin in RPMI-1640 medium in a 96-well plate.

-

Prepare a fungal inoculum and adjust its concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640.

-

Add the fungal inoculum to each well of the microtiter plate containing the diluted Caspofungin.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

For Candida species, determine the MIC as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth control, as determined by visual inspection or spectrophotometrically.

-

For Aspergillus species, determine the MEC as the lowest drug concentration at which abnormal, branched, and stunted hyphae are observed microscopically.

β-(1,3)-D-Glucan Synthase Activity Assay

This assay measures the in vitro activity of the β-(1,3)-D-glucan synthase enzyme in the presence and absence of Caspofungin to confirm direct inhibition.

Materials:

-

Fungal cell lysate (source of the enzyme)

-

UDP-[14C]-glucose (radiolabeled substrate)

-

Caspofungin at various concentrations

-

Reaction buffer (e.g., Tris-HCl, MgCl2, GTP)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare fungal cell lysates containing the membrane-bound β-(1,3)-D-glucan synthase.

-

Set up reaction mixtures containing the reaction buffer, cell lysate, and varying concentrations of Caspofungin.

-

Initiate the enzymatic reaction by adding UDP-[14C]-glucose.

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding ethanol or trichloroacetic acid.

-

Filter the reaction mixtures through glass fiber filters to capture the insoluble [14C]-glucan product.

-

Wash the filters to remove unincorporated UDP-[14C]-glucose.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of enzyme inhibition at each Caspofungin concentration relative to the no-drug control.

Cell Wall Stress Assay

This assay evaluates the increased susceptibility of fungal cells to cell wall-destabilizing agents in the presence of sub-inhibitory concentrations of Caspofungin.

Materials:

-

Fungal culture

-

Yeast extract-peptone-dextrose (YPD) agar plates

-

Caspofungin (at sub-inhibitory concentrations)

-

Cell wall stressors (e.g., Congo Red, Calcofluor White, SDS)

-

Spectrophotometer

Procedure:

-

Grow fungal cells to the mid-logarithmic phase.

-

Prepare a series of YPD agar plates containing a fixed, sub-inhibitory concentration of Caspofungin.

-

Prepare another series of YPD plates containing a cell wall stressor (e.g., 50 µg/mL Congo Red).

-

Prepare a third series of plates containing both Caspofungin and the cell wall stressor.

-

Create serial dilutions of the fungal culture.

-

Spot equal volumes of each dilution onto the different agar plates.

-

Incubate the plates at 30°C for 48-72 hours.

-

Compare the growth of the fungal spots on the different plates. A significant reduction in growth on the plates containing both Caspofungin and the stressor, compared to the plates with each agent alone, indicates a synergistic effect and highlights the cell wall-weakening action of Caspofungin.

Conclusion

Caspofungin's potent and specific inhibition of β-(1,3)-D-glucan synthase makes it a cornerstone in the management of invasive fungal diseases. The methodologies outlined in this guide provide a framework for the continued investigation of its efficacy and the broader implications of targeting the fungal cell wall. A thorough understanding of its mechanism of action and the application of standardized in vitro assays are crucial for the development of novel antifungal strategies and for monitoring the emergence of resistance.

The Rise of Echinocandins: A New Frontier in Antifungal Therapy

The 1990s marked a pivotal era in the fight against invasive fungal infections. While the decade saw the widespread adoption of triazoles like fluconazole and itraconazole, a truly novel class of antifungal agents, the echinocandins, was emerging from the shadows of drug discovery.[1][2] This new class, the first in two decades, offered a unique mechanism of action and held the promise of overcoming the limitations of existing therapies, particularly the growing concern of azole resistance.[1][2] This in-depth guide explores the core scientific and technical aspects of the echinocandins, their potential as a novel antifungal class, and the experimental foundations that paved their way to clinical significance.

A Novel Mechanism of Action: Targeting the Fungal Cell Wall

Unlike the azoles, which inhibit ergosterol synthesis, and the polyenes, which bind to ergosterol in the fungal cell membrane, the echinocandins target a component unique to fungi: the cell wall.[2][3][4] Specifically, they are non-competitive inhibitors of the enzyme 1,3-β-D-glucan synthase.[2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key polysaccharide that provides structural integrity to the fungal cell wall.[2] The inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This targeted approach offers a significant advantage, as mammalian cells lack a cell wall, resulting in a favorable safety profile for the host.

Key Echinocandin Compounds of the Era

The 1990s saw the preclinical and early clinical development of several key echinocandin compounds. While their formal approval for clinical use occurred in the early 2000s, the foundational research was a product of this decade. The primary agents that emerged were:

-

Caspofungin: One of the most extensively studied echinocandins.

-

Micafungin: Another prominent member of the class.

-

Anidulafungin: A third key compound with a similar mechanism of action.

Quantitative Efficacy: In Vitro Susceptibility Data

The in vitro activity of echinocandins against a range of fungal pathogens demonstrated their potential. Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antifungal agent's effectiveness. The following table summarizes representative MIC data for caspofungin against various clinically important fungi.

| Fungal Species | Caspofungin MIC Range (µg/mL) |

| Candida albicans | 0.015 - 0.25 |

| Candida glabrata | 0.03 - 0.5 |

| Candida parapsilosis | 0.25 - 2 |

| Candida krusei | 0.06 - 0.5 |

| Aspergillus fumigatus | 0.015 - 0.12 |

| Aspergillus flavus | 0.015 - 0.12 |

| Aspergillus niger | 0.03 - 0.25 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols: The Foundation of Discovery

The development of the echinocandins relied on a series of robust experimental protocols to determine their efficacy and mechanism of action.

Antifungal Susceptibility Testing

A critical step in evaluating any new antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungi. The broth microdilution method is a standardized technique used for this purpose.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an echinocandin against various fungal isolates.

Methodology:

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth and the turbidity is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Drug Dilution Series: The echinocandin is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For echinocandins, this is often determined by a significant reduction in turbidity or by using a colorimetric indicator.

Glucan Synthase Inhibition Assay

To confirm the mechanism of action, an in vitro enzyme assay is performed to measure the direct inhibitory effect of the echinocandin on 1,3-β-D-glucan synthase.

Objective: To quantify the inhibition of 1,3-β-D-glucan synthase activity by an echinocandin.

Methodology:

-

Enzyme Preparation: A crude membrane fraction containing the glucan synthase enzyme is prepared from fungal cells (e.g., Candida albicans).

-

Reaction Mixture: The reaction mixture contains the enzyme preparation, a buffer solution, the substrate (UDP-glucose, often radiolabeled), and varying concentrations of the echinocandin.

-

Incubation: The reaction is incubated at an optimal temperature for a specific time to allow for the synthesis of glucan.

-

Quantification of Glucan Synthesis: The reaction is stopped, and the amount of synthesized glucan (the product) is quantified. If a radiolabeled substrate is used, this can be done by measuring the incorporation of radioactivity into the glucan polymer.

-

IC50 Determination: The concentration of the echinocandin that inhibits 50% of the enzyme activity (IC50) is calculated.

Visualizing the Impact: Signaling Pathways and Workflows

Mechanism of Action of Echinocandins

Caption: Mechanism of action of echinocandins targeting fungal cell wall synthesis.

Experimental Workflow for MIC Determination

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion: A Lasting Legacy

The emergence of the echinocandins in the 1990s represented a paradigm shift in antifungal therapy. Their novel mechanism of action, targeting a fungal-specific pathway, provided a much-needed alternative to existing drug classes. The foundational research and development conducted during this decade laid the groundwork for a class of drugs that would become a cornerstone in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. The story of the echinocandins serves as a powerful example of how targeted drug discovery can lead to significant advancements in infectious disease management.

References

- 1. Antifungal agents in the 1990s. Current status and future developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The echinocandins, first novel class of antifungals in two decades: will they live up to their promise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocol: High-Throughput Screening Assay for Antifungal Agent 90 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. High-throughput screening (HTS) plays a pivotal role in this process by enabling the rapid evaluation of large compound libraries for antifungal activity. This document provides a detailed protocol for a robust and miniaturized HTS assay to screen for derivatives of a novel lead compound, "Antifungal Agent 90," against pathogenic fungi.

The described methodology is based on the widely accepted broth microdilution method, which determines the minimum inhibitory concentration (MIC) of a compound.[1][2][3][4][5] To facilitate a high-throughput format, the assay incorporates a fluorescent indicator for cell viability, allowing for rapid and quantitative measurements.[6][7][8][9] This approach offers a sensitive, cost-effective, and scalable platform for the primary screening and hit-to-lead optimization of this compound derivatives.

Principle of the Assay

This assay quantifies the in vitro antifungal activity of test compounds by measuring the inhibition of fungal growth in a liquid culture medium. A standardized fungal inoculum is exposed to serial dilutions of the test compounds in 96-well or 384-well microtiter plates. Following an incubation period, fungal viability is assessed using a resazurin-based fluorescence assay.[6][7][8] Viable, metabolically active fungal cells reduce the non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink), and the resulting fluorescence intensity is directly proportional to the number of viable cells. A decrease in fluorescence in the presence of a test compound indicates growth inhibition.

Key Experimental Workflow

The overall workflow for the high-throughput screening of this compound derivatives is depicted below.

Materials and Reagents

| Material/Reagent | Supplier | Catalog No. |

| RPMI-1640 Medium | Sigma-Aldrich | R6504 |

| MOPS (3-(N-morpholino)propanesulfonic acid) | Sigma-Aldrich | M1254 |

| Glucose | Sigma-Aldrich | G8270 |

| Resazurin sodium salt | Sigma-Aldrich | R7017 |

| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |

| Amphotericin B | Sigma-Aldrich | A2942 |

| Sterile 96-well flat-bottom microtiter plates | Corning | 3599 |

| Fungal strain (e.g., Candida albicans ATCC 90028) | ATCC | 90028 |

| Sabouraud Dextrose Agar (SDA) | Becton, Dickinson and Company | 211525 |

| Phosphate-buffered saline (PBS), sterile | Gibco | 10010023 |

Detailed Experimental Protocols

Protocol 1: Fungal Inoculum Preparation

-

Streak the fungal strain onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.

-

Pick a single colony and inoculate it into 10 mL of RPMI-1640 medium.

-

Incubate the culture overnight at 35°C with shaking (200 rpm).

-

Wash the fungal cells by centrifuging at 3000 x g for 5 minutes, removing the supernatant, and resuspending the pellet in sterile PBS. Repeat this step twice.

-

Count the cells using a hemocytometer and adjust the concentration to 2 x 10^5 cells/mL in RPMI-1640 medium. This will be the working inoculum.

Protocol 2: Compound Plate Preparation

-

Prepare a stock solution of "this compound" derivatives and control compounds (e.g., Amphotericin B) in 100% DMSO at a concentration of 10 mM.

-

In a 96-well compound plate, perform serial dilutions of the stock solutions in DMSO to create a concentration gradient. For a primary screen, a single high concentration (e.g., 100 µM) might be used. For dose-response curves, a 10-point, 2-fold dilution series is recommended.

-

The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.[10]

Protocol 3: High-Throughput Screening Assay

-

Dispense 98 µL of the working fungal inoculum (2 x 10^5 cells/mL) into each well of a sterile 96-well microtiter plate.

-

Transfer 2 µL of the compound dilutions from the compound plate to the corresponding wells of the assay plate.

-

Include the following controls on each plate:

-

Growth Control: 2 µL of DMSO without compound.

-

Negative Control (No Growth): 2 µL of a high concentration of a standard antifungal agent (e.g., Amphotericin B) to achieve complete growth inhibition.

-

Media Blank: 100 µL of RPMI-1640 medium without fungal cells.

-

-

Seal the plates and incubate at 35°C for 24-48 hours without shaking. The optimal incubation time should be determined empirically for the specific fungal strain.

-

After incubation, add 10 µL of a 0.02% resazurin solution to each well.

-

Incubate the plates for an additional 2-4 hours at 35°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Presentation and Analysis

The raw fluorescence data should be normalized to the controls to determine the percentage of fungal growth inhibition for each compound concentration.

Formula for Percent Inhibition:

% Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_GrowthControl - Fluorescence_Blank))

The results can be summarized in a table for easy comparison. For compounds showing significant activity, a dose-response curve can be generated by plotting the percent inhibition against the compound concentration. The IC50 value (the concentration at which 50% of fungal growth is inhibited) can then be calculated using a non-linear regression model.

Table 1: Sample Data for this compound Derivatives

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| This compound | 10 | 95.2 | 1.5 |

| Derivative A | 10 | 98.1 | 0.8 |

| Derivative B | 10 | 55.4 | 8.2 |

| Derivative C | 10 | 12.3 | > 50 |

| Amphotericin B | 1 | 99.5 | 0.2 |

Signaling Pathway and Logical Relationships

The mechanism of action of many antifungal agents involves the disruption of essential cellular pathways. For azole antifungals, a common target is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[11] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

Conclusion

The high-throughput screening protocol detailed in this application note provides a reliable and efficient method for the identification and characterization of novel antifungal compounds derived from "this compound". The use of a fluorescence-based viability assay allows for rapid and quantitative data acquisition, making it suitable for large-scale screening campaigns. By following this protocol, researchers can accelerate the discovery of new and effective treatments for fungal infections.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Comparative study of broth macrodilution and microdilution techniques for in vitro antifungal susceptibility testing of yeasts by using the National Committee for Clinical Laboratory Standards' proposed standard | Semantic Scholar [semanticscholar.org]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple fluorescence-based high throughput cell viability assay for filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Fluorescence-Based High-Throughput Screening Assay to Identify Growth Inhibitors of the Pathogenic Fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of Antifungal Agent 90 in a Murine Model

References

- 1. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Topical Treatment of Dermatophytic Lesion on Mice (Mus musculus) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 12. The non-Geldanamycin Hsp90 inhibitors enhanced the antifungal activity of fluconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

- 14. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal agent 90 synergy testing with existing antifungal drugs

Application Notes: Synergy Testing of Antifungal Agent 90

Introduction

The emergence of antifungal resistance is a significant global health threat, compromising the efficacy of existing treatments for invasive fungal infections.[1] Combination therapy, utilizing two or more drugs with different mechanisms of action, is a promising strategy to enhance therapeutic effectiveness, overcome resistance, and potentially reduce dose-related toxicity.[2][3] These Application Notes provide a comprehensive overview and detailed protocols for evaluating the synergistic potential of a novel investigational compound, this compound, when combined with established antifungal drugs.

The primary classes of antifungal agents currently in clinical use target the fungal cell wall, cell membrane, or nucleic acid synthesis.[2][4]

-

Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[4]

-

Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[5]

-

Echinocandins (e.g., Caspofungin, Anidulafungin): Inhibit the synthesis of β-1,3-glucan, an essential polysaccharide component of the fungal cell wall.[5]

-

Pyrimidine Analogues (e.g., Flucytosine): Interfere with macromolecular synthesis within the fungal cell.[4]

By testing this compound in combination with representatives from these classes, researchers can identify synergistic interactions that could lead to more potent and durable antifungal therapies. The following protocols describe standard in vitro methods for quantifying these interactions.

Mechanisms of Action and Potential Synergy

Understanding the cellular targets of different antifungal classes is key to predicting and interpreting synergistic interactions. A combination may be synergistic if the drugs affect different targets in a complementary manner. For example, one agent might weaken the cell wall, allowing for enhanced penetration of a second agent that targets the cell membrane.[4] Key fungal signaling pathways, such as the cell wall integrity (CWI) MAPK pathway and the calcineurin pathway, are often involved in the fungal stress response to antifungal agents and can be implicated in drug resistance.[5][6]

Caption: Cellular targets of major antifungal drug classes.

Experimental Protocols

Three standard methods are detailed below for assessing antifungal synergy: the broth microdilution checkerboard assay, the time-kill assay, and the E-test synergy method.

Protocol 1: Broth Microdilution Checkerboard Assay

The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.[7] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

Workflow for Checkerboard Assay

Caption: General workflow for the checkerboard synergy assay.

Methodology

-

Preparation of Antifungal Agents: Prepare stock solutions of this compound and the partner drug (e.g., fluconazole) in a suitable solvent (like DMSO). Create serial twofold dilutions in RPMI 1640 medium at 4x the final desired concentrations.

-

Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[8]

-

Plate Setup:

-

Use a 96-well microtiter plate.

-

Dispense 50 µL of RPMI 1640 medium into each well.

-

Along the x-axis, dispense 50 µL of each serial dilution of this compound.

-

Along the y-axis, dispense 50 µL of each serial dilution of the partner drug. This creates a matrix of drug combinations.

-

Include wells for each drug alone (growth controls) and a drug-free well.

-

-

Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to each well. Incubate the plate at 35°C for 24 to 48 hours.[8][9]

-

Reading Results: Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration showing complete or significant (≥80%) inhibition of visible growth compared to the growth control.[9]

-

FICI Calculation: Calculate the FICI using the following formula[3]:

-

FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

-

FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

-

FICI = FIC of Agent A + FIC of Agent B

-

-

Interpretation: The interaction is interpreted based on the calculated FICI value[3][8][10]:

-

Synergy: FICI ≤ 0.5

-

Indifference (or Additive): 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Protocol 2: Time-Kill Assay

Time-kill assays provide dynamic information on the rate and extent of antifungal activity and are considered a robust method for confirming synergistic interactions.[11][12]

Methodology

-

Inoculum Preparation: Prepare a fungal inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[11]

-

Test Setup: Prepare tubes containing:

-

Drug-free growth control.

-

This compound alone (e.g., at 1x or 2x MIC).

-

Partner drug alone (e.g., at 1x or 2x MIC).

-

The combination of this compound and the partner drug at the same concentrations.

-

-

Incubation and Sampling: Incubate all tubes at 35°C, typically with agitation.[11] At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), draw aliquots from each tube.[13]

-

Quantification: Perform serial dilutions of the collected samples and plate them on Sabouraud Dextrose Agar to determine the viable colony-forming units (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours with the drug combination compared to the most active single agent.[12][14]

Protocol 3: E-test Synergy Method

The E-test is an agar-based method that uses predefined concentration gradient strips. It is simpler to perform than checkerboard or time-kill assays.[15][16]

Methodology

-

Plate Inoculation: Prepare a standardized fungal inoculum as you would for standard E-test susceptibility testing. Evenly swab the inoculum over the surface of an RPMI agar plate.[9]

-

Strip Application:

-

Apply the E-test strip for the first drug (e.g., Fluconazole) onto the agar surface.

-

After a brief pre-incubation (e.g., 15-30 minutes) to allow for some drug diffusion, place the E-test strip for this compound on top of the first strip, typically at a 90° angle.[15]

-

Alternatively, place the strips near each other at a defined distance.

-

-

Incubation: Incubate the plate at 35°C for 24-48 hours until a clear zone of inhibition is visible.

-

Interpretation: The interaction is assessed by observing the shape of the inhibition zones. A phantom zone or deformation of the ellipse at the intersection of the strips can indicate synergy. A quantitative fractional inhibitory concentration (FIC) index can also be calculated from the MIC values read from each strip alone and at their intersection.[13]

Data Presentation

Quantitative data from synergy studies should be presented clearly to allow for easy interpretation and comparison.

Table 1: Checkerboard Synergy of this compound against Candida Species

| Fungal Isolate | Partner Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| Agent 90 / Partner | Agent 90 / Partner | ||||

| C. albicans ATCC 90028 | Fluconazole | 8 / 2 | 1 / 0.25 | 0.250 | Synergy |

| C. albicans (FluR) | Fluconazole | 8 / 128 | 1 / 16 | 0.250 | Synergy |

| C. glabrata ATCC 2001 | Amphotericin B | 4 / 0.5 | 1 / 0.125 | 0.500 | Synergy |

| C. krusei ATCC 6258 | Caspofungin | 16 / 0.25 | 8 / 0.031 | 0.625 | Indifference |

| C. auris B11220 | Fluconazole | 8 / >256 | 2 / 32 | N/A | Indifference |

Note: FICI values are hypothetical and for illustrative purposes.

Table 2: Time-Kill Assay Results for Agent 90 + Fluconazole against C. albicans

| Treatment (Concentration) | Log₁₀ CFU/mL at 0h | Log₁₀ CFU/mL at 24h | Change in Log₁₀ CFU/mL |

| Growth Control | 5.10 | 7.85 | +2.75 |

| This compound (1x MIC) | 5.08 | 6.20 | +1.12 |

| Fluconazole (1x MIC) | 5.11 | 5.05 | -0.06 |

| Agent 90 + Fluconazole | 5.09 | 2.88 | -2.21 |

Note: The combination resulted in a >2-log₁₀ reduction compared to the most active single agent (Fluconazole), indicating synergy.

References

- 1. biorxiv.org [biorxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Establishing the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 90

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development and rigorous evaluation of novel antifungal agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational compound, designated here as Antifungal Agent 90. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a critical parameter for assessing the in vitro potency of a new antifungal drug.

The methodologies outlined below are based on the internationally recognized standards for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these standardized procedures is crucial for ensuring the reproducibility and comparability of data across different laboratories.

Principle of the Assay

The broth microdilution method is a widely used technique for determining the MIC of antifungal agents.[1][2][3][4] This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium. Following incubation, the microdilution plates are examined for visible growth, and the MIC is recorded as the lowest concentration of the agent that inhibits this growth. This quantitative measure provides a basis for evaluating the antifungal activity of the test compound and for comparing its efficacy against different fungal species.

Materials and Reagents

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[5]

-

Sterile 96-well, U-bottom microdilution plates[5]

-

Sterile, disposable pipette tips and reservoirs

-

Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

-

Vortex mixer

-

Calibrated multichannel and single-channel pipettes

-

Sterile distilled or deionized water

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[6]

-

Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Hemocytometer or spectrophotometer for inoculum standardization

Experimental Protocols

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder using a calibrated analytical balance.[5]

-

Dissolve the powder in 100% DMSO to prepare a stock solution of a known high concentration (e.g., 1600 µg/mL). Ensure complete dissolution by vortexing.

-

Store the stock solution in small aliquots at -20°C or lower until use. Avoid repeated freeze-thaw cycles.

Preparation of Fungal Inoculum

The preparation of the fungal inoculum is a critical step and varies slightly between yeasts and molds.

For Yeasts (e.g., Candida species):

-

Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

-

Vortex the suspension for 15 seconds to ensure a homogenous mixture.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL) using a spectrophotometer at 530 nm.

-

Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 cells/mL.[5]

For Molds (e.g., Aspergillus species):

-

Grow the mold isolate on SDA at 35°C for 7 days or until adequate sporulation is observed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

-

Collect the upper conidial suspension and adjust the concentration to 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or by spectrophotometric correlation.[2]

Broth Microdilution Assay

-

Preparation of Drug Dilutions:

-

Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microdilution plate. Well 12 will serve as the growth control and will contain 200 µL of the fungal inoculum without the drug. Well 1 will be the highest concentration of the drug.

-

Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well (wells 1-11), resulting in a final volume of 200 µL per well. This will also dilute the drug concentrations to their final desired values.

-

The final concentration of the fungal inoculum should be between 0.5 x 10^3 and 2.5 x 10^3 cells/mL for yeasts.[5]

-

-

Incubation:

Determination of MIC

The MIC can be determined by either visual inspection or spectrophotometric reading.

-

Visual Reading: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[3] For some fungicidal agents, a complete inhibition of growth (100%) may be used as the endpoint.[3]

-

Spectrophotometric Reading: After agitation to resuspend the cells, the optical density (OD) of each well is measured at a wavelength of 530 nm. The MIC is defined as the lowest drug concentration that reduces the OD by ≥50% compared to the growth control.[7]

Data Presentation

All quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: MIC Values of this compound against Various Fungal Isolates

| Fungal Isolate | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | 0.5 | 1 | 0.125 - 2 |

| Candida glabrata | Clinical Isolate 1 | 2 | 4 | 1 - 8 |

| Candida parapsilosis | ATCC 22019 (QC) | 0.25 | 0.5 | 0.125 - 0.5 |

| Aspergillus fumigatus | ATCC 204305 | 1 | 2 | 0.5 - 4 |

| Cryptococcus neoformans | H99 | 0.125 | 0.25 | 0.06 - 0.5 |

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the determination of the MIC for this compound.

Caption: Workflow for MIC determination of this compound.

Hypothetical Signaling Pathway Affected by this compound

Assuming this compound has a novel mechanism of action that disrupts fungal cell wall integrity, it would likely trigger the Cell Wall Integrity (CWI) signaling pathway.

Caption: Hypothetical activation of the CWI pathway by this compound.

General Overview of Antifungal Drug Targets

Different classes of antifungal agents target various essential components and pathways in fungal cells.

Caption: Major classes of antifungal agents and their cellular targets.

Conclusion

This document provides a comprehensive framework for the in vitro evaluation of the novel compound, this compound. By following these standardized protocols, researchers can generate reliable and reproducible MIC data, which is fundamental for the preclinical assessment of new antifungal drug candidates. The provided diagrams offer a visual representation of the experimental process and the potential mechanisms of action, facilitating a deeper understanding for professionals in the field of drug development.

References

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Antifungal Agent 90 in Biofilm Disruption Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which adhere to biological or non-biological surfaces. These biofilms pose a significant challenge in clinical settings due to their increased resistance to conventional antifungal therapies and their role in persistent infections. The development of novel therapeutic strategies targeting fungal biofilms is therefore of paramount importance.

Antifungal Agent 90 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for the evaluation of this compound's efficacy in disrupting pre-formed fungal biofilms and inhibiting their formation. The methodologies described herein are essential for preclinical assessment and understanding the compound's potential as an anti-biofilm therapeutic.

Mechanism of Action and Signaling Pathways

While the precise molecular target of this compound is under investigation, its anti-biofilm activity is hypothesized to interfere with key signaling pathways crucial for biofilm formation and maintenance in pathogenic fungi like Candida albicans and Aspergillus fumigatus. These pathways include the mitogen-activated protein kinase (MAPK), cAMP-protein kinase A (cAMP-PKA), and Target of Rapamycin (TOR) signaling cascades, which regulate cell adhesion, hyphal morphogenesis, and extracellular matrix production.[1][2]

Caption: Key signaling pathways in fungal biofilm formation.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the anti-biofilm activity of this compound against various fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) and Sessile Minimum Inhibitory Concentrations (sMICs) of this compound

| Fungal Species | Planktonic MIC₅₀ (µg/mL) | Sessile MIC₅₀ (Biofilm Prevention) (µg/mL) | Sessile MIC₈₀ (Biofilm Disruption) (µg/mL) |

| Candida albicans | 0.5 | 2.0 | 16.0 |

| Candida glabrata | 1.0 | 4.0 | 32.0 |

| Aspergillus fumigatus | 0.25 | 1.0 | 8.0 |

Note: sMIC values are often significantly higher than planktonic MICs, highlighting the increased resistance of biofilms.[3]

Table 2: Quantitative Biofilm Disruption by this compound

| Fungal Species | Treatment Concentration (µg/mL) | Biofilm Mass Reduction (%) (Crystal Violet Assay) | Metabolic Activity Reduction (%) (XTT/MTT Assay) |

| Candida albicans | 8 | 45 ± 5.2 | 60 ± 7.8 |

| 16 | 70 ± 6.1 | 85 ± 4.5 | |

| Aspergillus fumigatus | 4 | 55 ± 8.3 | 68 ± 6.2 |

| 8 | 80 ± 4.9 | 92 ± 3.7 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Sessile Minimum Inhibitory Concentration (sMIC) for Biofilm Prevention

This protocol determines the minimum concentration of this compound required to inhibit biofilm formation.

Materials:

-

96-well flat-bottom microtiter plates

-

Fungal inoculum (standardized to 1 x 10⁶ cells/mL in RPMI-1640 medium)

-

This compound stock solution (in DMSO)

-

RPMI-1640 medium

-

Sterile PBS

-

Crystal Violet solution (0.1% w/v)

-

Acetic acid (33% v/v)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. Include a drug-free control.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, carefully wash the wells twice with sterile PBS to remove non-adherent cells.

-

Add 150 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

-

Wash the wells with PBS to remove excess stain and allow the plate to air dry.

-

Add 200 µL of 33% acetic acid to each well to solubilize the stain.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The sMIC₅₀ is defined as the lowest concentration of this compound that results in a 50% reduction in biofilm formation compared to the drug-free control.[4]

Protocol 2: Biofilm Disruption Assay for Pre-formed Biofilms

This protocol assesses the ability of this compound to disrupt established, mature biofilms.[5]

Materials:

-

Same as Protocol 1

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione.

Procedure:

-

Add 100 µL of the standardized fungal inoculum to the wells of a 96-well plate.

-

Incubate at 37°C for 24 hours to allow for the formation of mature biofilms.

-

Wash the wells with sterile PBS to remove planktonic cells.

-

Add fresh RPMI-1640 medium containing serial dilutions of this compound to the wells.

-

Incubate for an additional 24 hours at 37°C.

-

Wash the wells with PBS.

-

For Biomass Quantification: Proceed with Crystal Violet staining as described in Protocol 1 (steps 5-8).

-

For Metabolic Activity: Add XTT solution (with menadione) to each well and incubate in the dark for 2-3 hours at 37°C. Measure the absorbance at 490 nm.[6][7]

-

The sMIC₈₀ for disruption is the concentration that causes an 80% reduction in metabolic activity or biomass compared to the untreated control.[4]

Caption: Workflow for the biofilm disruption assay.

Conclusion

The provided protocols and data demonstrate a robust framework for evaluating the anti-biofilm properties of this compound. The significant activity of this compound against both forming and mature fungal biofilms underscores its potential as a therapeutic agent for biofilm-associated infections. Further investigations, including microscopic analysis of biofilm architecture and in vivo efficacy studies, are warranted to fully elucidate its mechanism of action and clinical utility.

References

- 1. Fungal biofilm formation and its regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 5. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human-like Biofilm Models to Study the Activity of Antifungals Against Aspergillus fumigatus [mdpi.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

optimizing Antifungal agent 90 dosage for in vivo studies to reduce toxicity

Disclaimer: "Antifungal Agent 90" is a hypothetical designation used for illustrative purposes in this guide. The data and protocols presented are based on established principles of antifungal drug development and data from representative, well-characterized antifungal agents. Researchers should always refer to the specific Investigator's Brochure or product information for the actual agent being studied.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a novel synthetic compound belonging to the inhibitor class of fungal-specific enzymes. It selectively targets and inhibits the activity of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2] This disruption of the cell wall integrity leads to osmotic instability and subsequent cell death, conferring its fungicidal activity against a broad spectrum of fungal pathogens.[1]

Q2: What is the rationale for the recommended starting dose for in vivo studies?

A2: The recommended starting dose for in vivo studies with this compound is derived from extensive in vitro efficacy testing and preliminary in vivo pharmacokinetic (PK) and toxicological screening in animal models. The goal is to begin with a dose that achieves a plasma concentration several-fold higher than the in vitro minimum inhibitory concentration (MIC) for the target fungal pathogen, while remaining well below the dose levels that produced toxicity in initial animal studies.[3][4]

Q3: What are the known or anticipated toxicities associated with this compound?

A3: Preclinical toxicology studies in rodent models have indicated that at high doses, this compound may be associated with dose-dependent hepatotoxicity and nephrotoxicity.[5][6] This is a common finding with systemically administered antifungal agents.[5] Clinical signs of toxicity to monitor in your animals include changes in weight, activity levels, and urine output. Biochemical markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine should be monitored in plasma samples.[4][7]

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Severe Morbidity at the Initial Dose

Q: We initiated our in vivo efficacy study with this compound at the recommended starting dose, but we are observing significant toxicity, including rapid weight loss and some mortality. What steps should we take?

A: This indicates that the maximum tolerated dose (MTD) in your specific animal model and experimental conditions may be lower than anticipated.

Troubleshooting Steps:

-

Immediate Dose Reduction: Immediately halt dosing at the current level. For the remaining animals in the cohort, reduce the dose by 50%.

-

Conduct a Dose-Range Finding (DRF) Study: It is critical to perform a DRF study to determine the MTD in your specific animal strain, age, and infection model. This was likely performed in a non-infected model, and the presence of infection can alter an animal's tolerance to a drug.

-

Staggered Dosing Initiation: When re-initiating studies with a new dose, consider a staggered start. Dose a small sentinel group of animals (n=2-3) for 48-72 hours to observe for acute toxicity before proceeding with the full cohort.

-

Refine the Dosing Regimen: If toxicity is still observed at efficacious doses, consider alternative dosing strategies. This could include splitting the daily dose into two administrations or exploring a different route of administration if feasible. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can help optimize the dosing regimen to maintain efficacy while minimizing peak plasma concentrations that may be associated with toxicity.[3][4]

Issue 2: Lack of Efficacy at Non-Toxic Doses

Q: We have established a non-toxic dose of this compound, but we are not observing a significant reduction in fungal burden in our infection model. What could be the issue?

A: A lack of efficacy at a seemingly safe dose can be due to several factors, from suboptimal drug exposure to characteristics of the infection model.

Troubleshooting Steps:

-

Verify Drug Exposure: The first step is to confirm that you are achieving adequate drug exposure in your animals. This requires a PK study to measure the plasma concentration of this compound over time after dosing. The area under the curve (AUC) is a key parameter that often correlates with antifungal efficacy.[8]

-

Assess the PK/PD Relationship: For many antifungals, the ratio of the AUC to the MIC (AUC/MIC) is the PK/PD index that best predicts efficacy.[8][9] If your measured AUC is not sufficiently greater than the MIC of your fungal strain, you may need to increase the dose or frequency of administration.

-

Re-evaluate the in vitro MIC: Ensure the MIC of the specific fungal strain used in your in vivo model has been recently verified. Fungal strains can sometimes lose virulence or change susceptibility during laboratory passage.

-

Consider the Infection Site: this compound may not penetrate all tissues equally. If your model involves a deep-seated infection (e.g., in the brain or bone), you may need to assess drug concentrations in the target tissue, not just in the plasma.[3]

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Murine Model of Disseminated Candidiasis

| Dose (mg/kg/day) | Survival Rate (%) | Fungal Burden (Log10 CFU/kidney) | Plasma ALT (U/L) | Plasma Creatinine (mg/dL) |

| Vehicle Control | 0 | 6.5 ± 0.4 | 35 ± 5 | 0.3 ± 0.1 |

| 10 | 40 | 4.2 ± 0.6 | 45 ± 8 | 0.4 ± 0.1 |

| 20 | 80 | 2.1 ± 0.5 | 90 ± 15 | 0.8 ± 0.2 |

| 40 | 100 | <1.0 | 250 ± 50 | 2.5 ± 0.7 |

Data are presented as mean ± standard deviation.

Table 2: Example Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Half-life (h) |

| 10 | 5.2 | 1 | 45 | 6 |

| 20 | 11.8 | 1 | 102 | 6.5 |

| 40 | 25.1 | 0.5 | 230 | 7 |

Experimental Protocols

Protocol 1: Murine Maximum Tolerated Dose (MTD) Study for this compound

-

Animal Model: Use the same strain, sex, and age of mice that will be used in the efficacy studies.

-

Group Allocation: Assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.

-

Dose Selection: Based on preliminary toxicology, select a range of at least 5 dose levels. A common approach is to use a geometric progression (e.g., 10, 20, 40, 80, 160 mg/kg).

-

Administration: Administer this compound daily for 5-7 consecutive days via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Monitoring:

-

Record body weight daily.

-

Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

-

At the end of the study, collect blood for hematology and clinical chemistry analysis (focus on liver and kidney markers).

-

Perform a gross necropsy and collect major organs for histopathological examination.

-

-

MTD Determination: The MTD is defined as the highest dose that does not cause mortality or more than a 15-20% loss in body weight and does not induce severe clinical or pathological signs of toxicity.

Visualizations

Caption: Hypothetical signaling pathway for this compound.

Caption: Experimental workflow for in vivo dose optimization.

Caption: Logical workflow for troubleshooting in vivo toxicity.

References

- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]